
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound featuring a thiazolidine ring, a cyclohexane ring, and carboxylic acid functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of thiazolidine derivatives with cyclohexane carboxylic acid derivatives under specific conditions. One common method includes the use of N-diisopropylethylamine in ethyl acetate as a solvent, with the reaction mixture being stirred at low temperatures (2-7°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free synthesis, microwave irradiation, and reusable catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2,4-dione structure.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2,4-diones, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its antimicrobial, antidiabetic, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which is associated with antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: Similar structure but lacks the cyclohexane ring.
Thiazolidine-2,4-dione: Contains a similar thiazolidine ring but with different substituents.
Cyclohexanecarboxylic acid: Similar cyclohexane ring but lacks the thiazolidine moiety.
Uniqueness
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the thiazolidine ring and cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler analogs .
Propiedades
Número CAS |
110301-37-6 |
|---|---|
Fórmula molecular |
C12H19NO3S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
4-methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO3S/c1-8-2-3-9(12(15)16)10(6-8)11(14)13-4-5-17-7-13/h8-10H,2-7H2,1H3,(H,15,16) |
Clave InChI |
GMYJZRUVPJOQMW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)C(=O)N2CCSC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


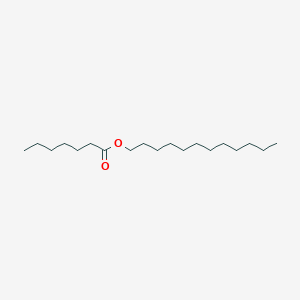

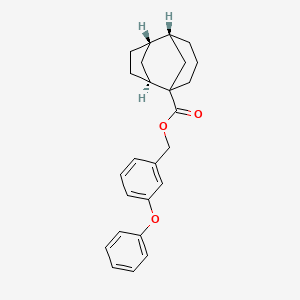

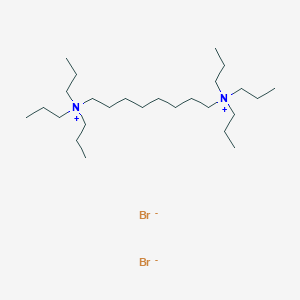


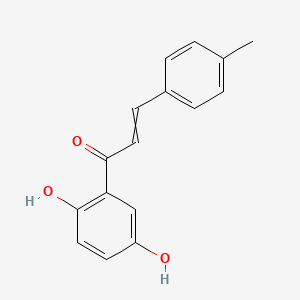
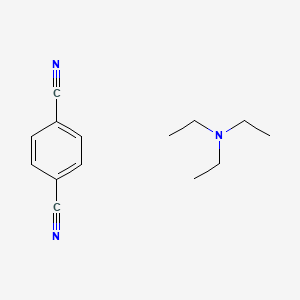
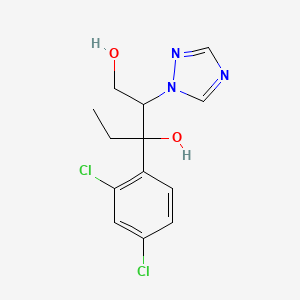

![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)
